Cas no 2680841-27-2 (6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid)

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid is a versatile pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its structural features, including the chloro and acetamido substituents, enhance reactivity and selectivity in synthetic pathways, making it a valuable intermediate for the development of bioactive compounds. The methyl group at the 4-position contributes to steric and electronic modulation, while the carboxylic acid functionality allows for further derivatization. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in complex reactions. Its well-defined molecular architecture supports its use in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds with potential therapeutic relevance.
6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid structure
2680841-27-2 structure
商品名:6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
CAS番号:2680841-27-2
MF:C9H9ClN2O3
メガワット:228.63236117363
CID:5651566
PubChem ID:165910844

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
    • EN300-28275167
    • 2680841-27-2
    • 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
    • インチ: 1S/C9H9ClN2O3/c1-4-3-6(10)12-8(11-5(2)13)7(4)9(14)15/h3H,1-2H3,(H,14,15)(H,11,12,13)
    • InChIKey: LIPJBLPZLZGCQC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(C)=C(C(=O)O)C(=N1)NC(C)=O

計算された属性

  • せいみつぶんしりょう: 228.0301698g/mol
  • どういたいしつりょう: 228.0301698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 79.3Ų

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28275167-0.5g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
0.5g
$823.0 2025-03-19
Enamine
EN300-28275167-5g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2
5g
$2485.0 2023-09-09
Enamine
EN300-28275167-0.05g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
0.05g
$719.0 2025-03-19
Enamine
EN300-28275167-1.0g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
1.0g
$857.0 2025-03-19
Enamine
EN300-28275167-0.1g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
0.1g
$755.0 2025-03-19
Enamine
EN300-28275167-2.5g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
2.5g
$1680.0 2025-03-19
Enamine
EN300-28275167-10g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2
10g
$3683.0 2023-09-09
Enamine
EN300-28275167-5.0g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
5.0g
$2485.0 2025-03-19
Enamine
EN300-28275167-10.0g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
10.0g
$3683.0 2025-03-19
Enamine
EN300-28275167-0.25g
6-chloro-2-acetamido-4-methylpyridine-3-carboxylic acid
2680841-27-2 95.0%
0.25g
$789.0 2025-03-19

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid 関連文献

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acidに関する追加情報

6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic Acid: A Comprehensive Overview

The compound 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid, identified by the CAS number 2680841-27-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their diverse biological activities. The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at position 6, an acetamido group at position 2, a methyl group at position 4, and a carboxylic acid group at position 3. These substituents contribute to its unique chemical properties and potential applications in drug design.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the carboxylic acid group in 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid suggests potential for forming bioactive esters or amides, which could enhance its pharmacokinetic properties. Additionally, the chlorine substituent at position 6 may play a role in modulating the electronic environment of the molecule, thereby influencing its reactivity and binding affinity to biological targets.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, acetylation, and oxidation reactions. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying stereochemical effects on biological activity.

In terms of pharmacological applications, 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid has shown promising results in preclinical studies. It has demonstrated potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. Furthermore, its ability to modulate cellular signaling pathways involved in cancer progression suggests its potential as an antitumor agent.

Another area of interest is the use of this compound as a building block for more complex molecules. Its versatile structure allows for further functionalization at various positions on the pyridine ring. For example, researchers have explored the incorporation of this compound into macrocyclic structures for drug delivery applications. Such approaches leverage its stability and bioavailability to create targeted drug delivery systems with enhanced therapeutic efficacy.

From an environmental perspective, understanding the degradation pathways and ecotoxicological effects of 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid is essential for ensuring sustainable chemical practices. Recent studies have investigated its biodegradation under various environmental conditions, providing insights into its persistence and potential risks to aquatic ecosystems.

In conclusion, 6-Chloro-2-acetamido-4-methylpyridine-3-carboxylic acid (CAS No. 2680841-27-2) represents a valuable molecule with diverse applications in organic synthesis and pharmacology. Its unique structure and functional groups make it a promising candidate for developing novel therapeutic agents and advanced materials. Continued research into its chemical properties, biological activities, and environmental impact will undoubtedly expand its utility in various scientific domains.

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